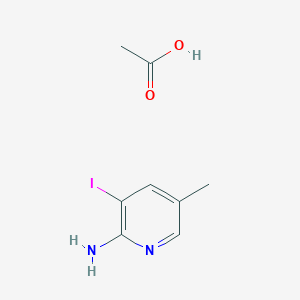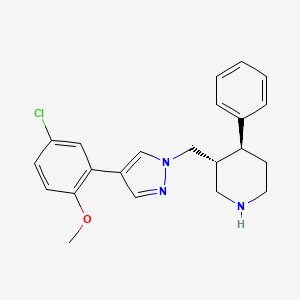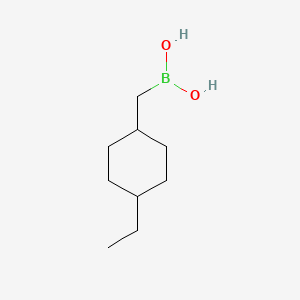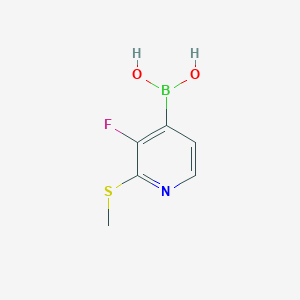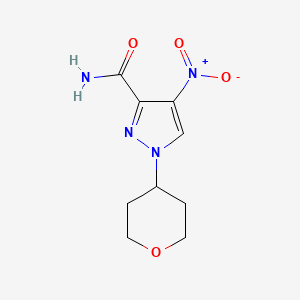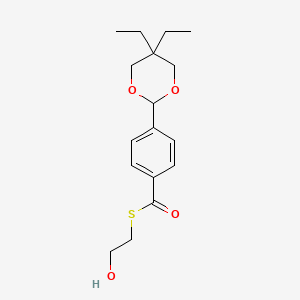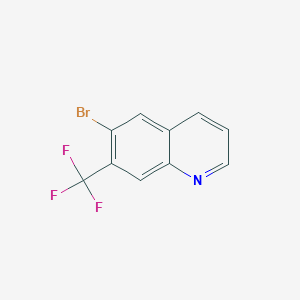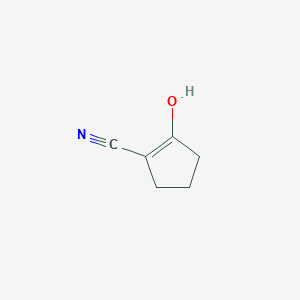
2-Hydroxy-cyclopent-1-enecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-cyclopent-1-enecarbonitrile is an organic compound with the chemical formula C6H7NO. It is a derivative of cyclopentene, featuring a hydroxyl group and a nitrile group attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing cyclopent-1-enecarbonitriles, including 2-Hydroxy-cyclopent-1-enecarbonitrile, involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method is initiated by visible light in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction proceeds under mild conditions, forming new carbon-carbon bonds through a combination of radical and polar processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the tandem Giese/HWE reaction can be scaled up for industrial applications. The use of photoredox catalysis and visible light makes this method potentially suitable for large-scale production, provided that the reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.
Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.
Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-cyclopent-1-enecarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Hydroxy-cyclopent-1-enecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
2-Hydroxy-cyclopent-1-enecarbonyl chloride: Contains a chloride group, making it a useful intermediate for further chemical transformations.
Uniqueness
2-Hydroxy-cyclopent-1-enecarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-hydroxycyclopentene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIHTZTXKDEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
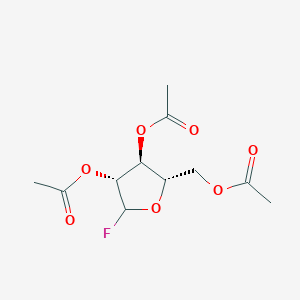
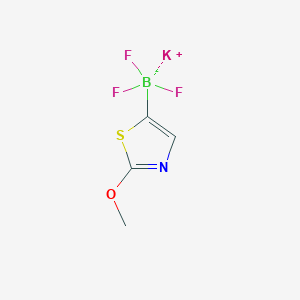
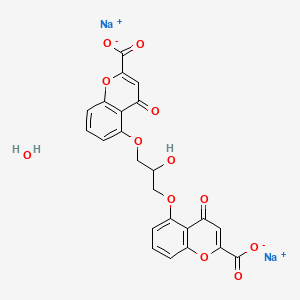
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)

